Daglutril - 182821-27-8

Daglutril

Catalog Number: EVT-266759
CAS Number: 182821-27-8
Molecular Formula: C31H38N2O6
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daglutril is an orally active, mixed neutral endopeptidase/endothelin converting enzyme inhibitor under development for the treatment of essential hypertension and congestive heart failure.
Source and Classification

Daglutril is synthesized from various chemical precursors through a multi-step process. It falls under the category of vasoactive peptides and is characterized as a dual inhibitor that targets both endothelin-converting enzyme and neutral endopeptidase, enzymes that play significant roles in the metabolism of vasoactive peptides such as endothelin-1 and natriuretic peptides. The inhibition of these enzymes can lead to enhanced vasodilation and reduced blood pressure, making Daglutril a candidate for treating conditions like hypertension and diabetic nephropathy .

Synthesis Analysis

The synthesis of Daglutril involves several key steps, typically starting from simpler organic compounds. A common synthetic route includes:

  1. Preparation of Intermediates: Initial reactions produce intermediate compounds that are crucial for the final structure.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of Daglutril.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the active compound.

The synthesis parameters, including temperature, reaction time, and solvent choice, are optimized to maximize yield and purity.

Molecular Structure Analysis

Daglutril's molecular structure can be described by its chemical formula C18H23N3O4C_{18}H_{23}N_{3}O_{4} and a molecular weight of approximately 345.39 g/mol. The compound features multiple functional groups that contribute to its biological activity:

  • Amino Acid Residues: These are essential for receptor binding and activity modulation.
  • Hydroxyl Groups: Contribute to solubility and interaction with biological targets.

The structural configuration allows Daglutril to effectively inhibit the target enzymes by mimicking their natural substrates, thereby blocking their activity .

Chemical Reactions Analysis

Daglutril participates in several chemical reactions, primarily through its inhibition of the target enzymes:

  • Inhibition of Endothelin-Converting Enzyme: By binding to the active site of this enzyme, Daglutril prevents the conversion of big endothelin-1 into its active form, endothelin-1, which is a potent vasoconstrictor.
  • Inhibition of Neutral Endopeptidase: This action increases the levels of natriuretic peptides by preventing their degradation, promoting vasodilation and natriuresis.

These reactions contribute to Daglutril's pharmacological profile, making it effective in lowering blood pressure and improving cardiac function in clinical settings .

Mechanism of Action

The mechanism of action for Daglutril involves its dual inhibitory effects on two key enzymes:

  1. Endothelin-Converting Enzyme Inhibition: By inhibiting this enzyme, Daglutril reduces the production of endothelin-1, leading to decreased vasoconstriction.
  2. Neutral Endopeptidase Inhibition: This inhibition results in increased concentrations of natriuretic peptides, which enhance diuresis and vasodilation.

This dual action helps in managing conditions associated with high blood pressure and heart failure by promoting a favorable balance between vasoconstriction and vasodilation .

Physical and Chemical Properties Analysis

Daglutril exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 150–155 °C, indicating good thermal stability.

These properties are critical for its formulation into pharmaceuticals and influence its bioavailability and efficacy.

Applications

Daglutril has been investigated for various scientific applications:

  • Hypertension Management: Clinical trials have shown that Daglutril effectively lowers blood pressure in hypertensive patients, particularly those with type 2 diabetes and nephropathy .
  • Heart Failure Treatment: Its ability to modulate peptide levels makes it a candidate for improving outcomes in heart failure patients by enhancing cardiac output through reduced afterload.
  • Research Tool: As a dual inhibitor, Daglutril serves as a valuable tool in research aimed at understanding the roles of endothelin and natriuretic peptides in cardiovascular physiology.
Pharmacological Mechanisms of Daglutril in Cardiovascular Pathophysiology

Dual Enzyme Inhibition Dynamics: NEP/ECE Synergistic Targeting

Daglutril (SLV-306, DB05796) is an orally active small molecule characterized by its unique capacity for dual inhibition of two critical zinc-dependent metalloproteases: neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE) [1] [2] [6]. This simultaneous inhibition represents a distinct pharmacological strategy compared to selective enzyme inhibitors or single-target vasopeptidase inhibitors. NEP (neprilysin, EC 3.4.24.11) is a membrane-bound peptidase abundantly expressed in the kidneys, vascular endothelium, and central nervous system, responsible for degrading a broad spectrum of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, adrenomedullin, and substance P [5] [10]. ECE, primarily located on endothelial cell membranes, catalyzes the crucial conversion of the inactive precursor big endothelin-1 (big ET-1) into the highly potent vasoconstrictor and pro-fibrotic peptide endothelin-1 (ET-1) [2] [6].

The synergistic effect arises because NEP inhibition elevates beneficial vasodilatory peptides (e.g., ANP), while ECE inhibition suppresses the formation of detrimental vasoconstrictive ET-1. Daglutril achieves this dual blockade via its active metabolite, KC-12615. Studies in healthy human volunteers demonstrated that daglutril administration leads to a dose-dependent increase in plasma concentrations of big ET-1 and natriuretic peptides [2]. This elevation occurs because inhibited ECE cannot process big ET-1 into ET-1, causing big ET-1 to accumulate. Concurrently, NEP inhibition prevents the degradation of natriuretic peptides. The functional consequence of this dual inhibition was confirmed by daglutril's significant attenuation of the hypertensive response induced by exogenous big ET-1 infusion [2] [6]. This synergistic targeting positions daglutril to potentially counteract opposing vasoconstrictive and vasodilatory pathways more effectively than single-enzyme inhibition.

Table 1: Key Enzymes Targeted by Daglutril and Their Substrate Peptides

Target EnzymePrimary Substrates Affected by DaglutrilEffect of InhibitionResulting Physiological Change
Neutral Endopeptidase (NEP)Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), C-type Natriuretic Peptide (CNP), Bradykinin, AdrenomedullinReduced degradation → Increased bioavailabilityVasodilation, Natriuresis, Diuresis, Anti-fibrotic effects
Endothelin-Converting Enzyme (ECE)Big Endothelin-1 (Big ET-1)Reduced conversion to Endothelin-1 (ET-1) → Decreased ET-1 bioactivityReduced vasoconstriction, Reduced inflammation, Reduced fibrosis

Modulation of Natriuretic Peptide and Endothelin-1 Pathways

The core pharmacological effect of daglutril manifests through its profound and opposing modulation of two pivotal peptide systems: the natriuretic peptide (NP) system and the endothelin system.

  • Natriuretic Peptide Pathway Enhancement: By inhibiting NEP, daglutril significantly elevates circulating levels of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP) [2] [5] [10]. NPs exert their effects through binding to natriuretic peptide receptors (NPR-A, NPR-B, NPR-C), activating guanylyl cyclase and increasing intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP promotes:
  • Systemic and Renal Arteriolar Vasodilation: Reducing peripheral vascular resistance and afterload.
  • Enhanced Natriuresis and Diuresis: Promoting sodium and water excretion by the kidneys, reducing plasma volume and preload.
  • Inhibition of Renin Release: Counteracting the Renin-Angiotensin-Aldosterone System (RAAS).
  • Anti-fibrotic and Anti-hypertrophic Effects: Particularly within the myocardium and vascular walls [5] [10]. Clinical studies confirmed significant increases in plasma ANP concentrations following daglutril administration [2].

  • Endothelin-1 Pathway Suppression: Daglutril's inhibition of ECE potently reduces the synthesis of mature ET-1 from its inactive precursor, big ET-1 [2] [4] [6]. ET-1 is a supremely potent vasoconstrictor acting primarily via ETA receptors on vascular smooth muscle cells. Beyond vasoconstriction, ET-1 promotes:

  • Vascular Smooth Muscle Cell Proliferation: Contributing to vascular remodeling.
  • Cardiac Fibrosis and Hypertrophy: Pathological remodeling of the heart.
  • Renal Mesangial Cell Proliferation and Inflammation: Driving renal damage, particularly in conditions like diabetic nephropathy [4] [6] [9]. Daglutril treatment consistently leads to a significant accumulation of big ET-1 in plasma, directly confirming systemic ECE inhibition and reduced conversion to ET-1 [2] [4] [6]. The functional consequence is a reduction in ET-1 mediated vasoconstriction and end-organ damage.

This simultaneous elevation of protective NPs and suppression of deleterious ET-1 represents the cornerstone of daglutril's therapeutic rationale for cardiovascular and renal diseases characterized by vasoconstriction, volume overload, and neurohormonal imbalance.

Table 2: Modulation of Key Peptide Pathways by Daglutril

PathwayKey Peptide(s)Effect of DaglutrilPrimary ReceptorMajor Cardiovascular/Renal Effects
Natriuretic Peptide SystemANP, BNP, CNP↑ Bioavailability (via NEP inhibition)NPR-A, NPR-B, NPR-CVasodilation, Natriuresis/Diuresis, RAAS inhibition, Anti-fibrosis, Anti-hypertrophy
Endothelin SystemBig ET-1↑ Plasma levels (via ECE inhibition)- (Precursor)Marker of ECE inhibition
Endothelin-1 (ET-1)↓ Synthesis/Bioactivity (via ECE inhibition)ETA, ETBVasoconstriction, Vascular/cardiac/renal fibrosis, Inflammation, Hypertrophy, Sodium retention

Impact on Systemic Hemodynamic and Neurohormonal Regulation

The integrated effect of daglutril's dual enzyme inhibition translates into measurable improvements in systemic hemodynamics and neurohormonal balance, particularly in hypertensive states often resistant to conventional therapies.

Clinical investigations provide robust evidence for daglutril's hemodynamic effects. In a pivotal randomized, crossover, double-blind, placebo-controlled trial involving hypertensive patients with type 2 diabetes and albuminuria already receiving losartan, daglutril (300 mg/day for 8 weeks) significantly improved ambulatory blood pressure parameters compared to placebo [4] [6]. Key findings included:

  • Reduction in 24-hour systolic BP: -5.2 mmHg (p=0.0013)
  • Reduction in 24-hour diastolic BP: -2.5 mmHg (p=0.015)
  • Reduction in 24-hour mean arterial pressure: -3.1 mmHg (p=0.003)
  • Significant reductions in nighttime BP across all parameters: Notably, nighttime hypertension is a strong predictor of cardiovascular morbidity and mortality.
  • Reduction in office systolic BP: -5.4 mmHg (p=0.028) [4] [6]

These reductions occurred despite patients already being on background therapy with an angiotensin II receptor blocker (losartan), suggesting an additive hemodynamic benefit from dual NEP/ECE inhibition. The BP-lowering effect was attributed to the combined actions of enhanced NP bioactivity promoting vasodilation and natriuresis, coupled with reduced ET-1 mediated vasoconstriction and vascular tone [4] [6].

Beyond hemodynamics, daglutril impacts the broader neurohormonal milieu. By increasing NPs (which suppress renin release) and directly inhibiting the formation of a potent RAAS stimulator (ET-1), daglutril contributes to a more favorable neurohormonal environment [2] [5]. Although the primary trial in diabetic nephropathy did not show a significant reduction in albuminuria beyond losartan alone [4] [6], the consistent hemodynamic improvements, particularly the reduction in systolic pressure and pulse pressure, suggest potential benefits for reducing vascular stiffness and improving arterial compliance – key factors in cardiovascular risk, especially in diabetic populations. The ability of daglutril to reduce cardiac filling pressures, as indicated in early studies related to heart failure [1], further underscores its potential to improve central hemodynamics.

Table 3: Hemodynamic Effects of Daglutril in Clinical Studies

ParameterEffect of Daglutril vs. PlaceboMagnitude of Change (Mean)Statistical Significance (p-value)Study Population
24-h Systolic BPReduction-5.2 mmHg0.0013Hypertensive T2DM with albuminuria on losartan [4]
24-h Diastolic BPReduction-2.5 mmHg0.015Hypertensive T2DM with albuminuria on losartan [4]
24-h Mean BPReduction-3.1 mmHg0.003Hypertensive T2DM with albuminuria on losartan [4]
24-h Pulse PressureReduction-3.0 mmHg0.019Hypertensive T2DM with albuminuria on losartan [4]
Nighttime Systolic BPReductionSignificantReportedHypertensive T2DM with albuminuria on losartan [4]
Nighttime Diastolic BPReductionSignificantReportedHypertensive T2DM with albuminuria on losartan [4]
Office Systolic BPReduction-5.4 mmHg0.028Hypertensive T2DM with albuminuria on losartan [4]
Big ET-1 Induced BP RiseAttenuationDose-dependent<0.05 at higher dosesHealthy Volunteers [2]
Cardiac Filling PressuresReductionReported-Congestive Heart Failure (Early Study) [1]

List of Compounds Mentioned:

  • Daglutril (SLV-306, SLV306, DB05796)
  • Atrial Natriuretic Peptide (ANP)
  • Brain Natriuretic Peptide (BNP)
  • C-type Natriuretic Peptide (CNP)
  • Big Endothelin-1 (Big ET-1)
  • Endothelin-1 (ET-1)
  • Neutral Endopeptidase (NEP, Neprilysin)
  • Endothelin-Converting Enzyme (ECE)
  • KC-12615 (Active Metabolite of Daglutril)
  • Losartan (Background therapy in key clinical trial)
  • Sacubitril (NEP inhibitor component of ARNI LCZ696 - for context)
  • Valsartan (ARB component of ARNI LCZ696 - for context)
  • Omapatrilat (Dual ACE/NEP inhibitor - for context)

Properties

CAS Number

182821-27-8

Product Name

Daglutril

IUPAC Name

2-[(3S)-3-[[1-[(2R)-2-ethoxycarbonyl-4-phenylbutyl]cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

Molecular Formula

C31H38N2O6

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24-,25+/m1/s1

InChI Key

XMQODGUTLZXUGZ-RPBOFIJWSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

daglutril
SLV 306
SLV-306
SLV306

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)CC2(CCCC2)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.